molecular formula C3H2F3NO2S B3193834 Acetonitrile, [(trifluoromethyl)sulfonyl]- CAS No. 75988-01-1

Acetonitrile, [(trifluoromethyl)sulfonyl]-

Cat. No.: B3193834
CAS No.: 75988-01-1
M. Wt: 173.12 g/mol
InChI Key: HBKKVMGRHRZRDN-UHFFFAOYSA-N
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Description

Acetonitrile, [(trifluoromethyl)sulfonyl]- is a chemical compound characterized by the presence of a trifluoromethylsulfonyl group attached to an acetonitrile moiety. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetonitrile, [(trifluoromethyl)sulfonyl]- typically involves the reaction of acetonitrile with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process . The reaction conditions often include low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of acetonitrile, [(trifluoromethyl)sulfonyl]- may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations .

Scientific Research Applications

Acetonitrile, [(trifluoromethyl)sulfonyl]- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which acetonitrile, [(trifluoromethyl)sulfonyl]- exerts its effects involves the activation of the trifluoromethylsulfonyl group, which can act as an electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Acetonitrile, [(trifluoromethyl)thio]-: This compound has a trifluoromethylthio group instead of a trifluoromethylsulfonyl group, leading to different reactivity and applications.

    Acetonitrile, [(trifluoromethyl)oxy]-: The presence of a trifluoromethyloxy group imparts different chemical properties compared to the trifluoromethylsulfonyl group.

Uniqueness

Acetonitrile, [(trifluoromethyl)sulfonyl]- is unique due to its strong electron-withdrawing trifluoromethylsulfonyl group, which significantly influences its reactivity and stability. This makes it a valuable reagent in various chemical transformations and applications.

Properties

IUPAC Name

2-(trifluoromethylsulfonyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3NO2S/c4-3(5,6)10(8,9)2-1-7/h2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKKVMGRHRZRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402427
Record name Acetonitrile, [(trifluoromethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75988-01-1
Record name Acetonitrile, [(trifluoromethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetonitrile, [(trifluoromethyl)sulfonyl]-
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Acetonitrile, [(trifluoromethyl)sulfonyl]-
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Acetonitrile, [(trifluoromethyl)sulfonyl]-
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Acetonitrile, [(trifluoromethyl)sulfonyl]-
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Acetonitrile, [(trifluoromethyl)sulfonyl]-

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